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molecular formula C10H10N2O B8621727 4-(2-Propynylamino)benzamide

4-(2-Propynylamino)benzamide

Cat. No. B8621727
M. Wt: 174.20 g/mol
InChI Key: ZLCFGDDDSPGIGB-UHFFFAOYSA-N
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Patent
US04857530

Procedure details

A suspension of 13.62 g (0.1 mol) of 4-aminobenzamide, 17.85 g (0.12 mol) of an 80% solution of 3-bromo-1-propyne in toluene, and 13.98 ml (0.12 mol) of 2,6-dimethylpyridine in 140 ml of dimethylacetamide (DMA) is stirred at 60° C. for two hours and then at 90° C. for one hour. The solution is cooled and the precipitated solid is collected and discarded. The filtrate is poured into a water-ice mixture and stirred. The suspension is extracted with ethyl acetate. The ethyl acetate solution is separated, dried (magnesium sulfate), and concentrated to give 20.7 g of a brown liquid. This is applied to a column of 1 kg of flash silica gel packed in dichloromethane-methanol (50:1). Elution with the same solvent gives 6.73 g (38.7%) of the product as a yellow solid, mp 139°-141° C.
Quantity
13.62 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.98 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][C:13]#[CH:14].CC1C=CC=C(C)N=1>C1(C)C=CC=CC=1.CC(N(C)C)=O>[CH2:14]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1)[C:13]#[CH:12]

Inputs

Step One
Name
Quantity
13.62 g
Type
reactant
Smiles
NC1=CC=C(C(=O)N)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#C
Name
Quantity
13.98 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
140 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 90° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
the precipitated solid is collected
ADDITION
Type
ADDITION
Details
The filtrate is poured into a water-ice mixture
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate solution is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)NC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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